N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide
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Overview
Description
“N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2-position with a fluorine atom and at the 4-position with a carboxamide group. The carboxamide is further substituted with a chain that contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. The morpholine ring is substituted at the 4-position with a benzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and morpholine rings introduce elements of heterocyclic chemistry, while the carboxamide group could participate in hydrogen bonding. The benzyl group is a common feature in many organic compounds and could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The pyridine ring is electron-deficient and can act as a base, while the carboxamide group can participate in hydrogen bonding and other polar interactions. The morpholine ring could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple polar groups and the potential for hydrogen bonding could make it relatively polar, which would influence its solubility and other properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14(22-19(24)16-7-8-21-18(20)11-16)17-13-23(9-10-25-17)12-15-5-3-2-4-6-15/h2-8,11,14,17H,9-10,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRNXDUFPODBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCO1)CC2=CC=CC=C2)NC(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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